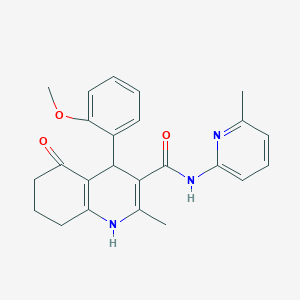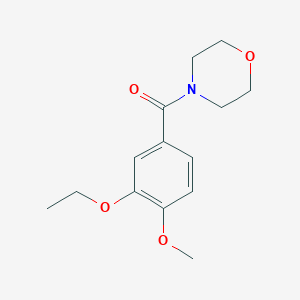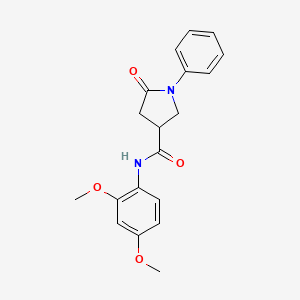![molecular formula C16H25NO3 B5030817 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at Merck Research Laboratories as a potential treatment for neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mecanismo De Acción
MPEP selectively blocks the activity of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, a type of glutamate receptor found in the brain. This receptor is involved in a variety of physiological processes such as learning and memory, synaptic plasticity, and pain perception. By blocking 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, MPEP can modulate these processes and potentially treat neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in a variety of brain functions. It can also improve synaptic plasticity, the ability of neurons to change their connections in response to stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments. It is a selective antagonist of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, meaning it can specifically target this receptor without affecting other receptors in the brain. It is also relatively stable and can be easily synthesized. However, MPEP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on MPEP. One area of interest is its potential use in treating addiction. Studies have shown that MPEP can reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in treating anxiety and depression. Studies have shown that MPEP can modulate the release of neurotransmitters involved in these disorders. Finally, researchers are interested in developing more selective and potent antagonists of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, which could potentially lead to more effective treatments for neurological disorders.
Métodos De Síntesis
MPEP can be synthesized using a multistep process involving the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential therapeutic applications in neurological disorders. Studies have shown that MPEP can improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. It has also been shown to reduce the symptoms of Parkinson's disease in animal models.
Propiedades
IUPAC Name |
1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-14-13-19-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDVIJNOXNIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(2-furoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5030737.png)
![2-methyl-5-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]-1,3-benzothiazole](/img/structure/B5030740.png)


![N-[2-(3-chlorophenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5030780.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)
